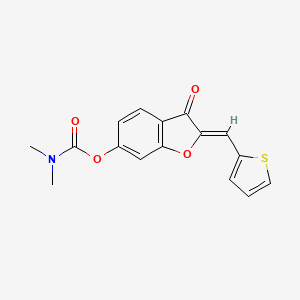

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

CAS No.: 848767-24-8

Cat. No.: VC4530457

Molecular Formula: C16H13NO4S

Molecular Weight: 315.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848767-24-8 |

|---|---|

| Molecular Formula | C16H13NO4S |

| Molecular Weight | 315.34 |

| IUPAC Name | [(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] N,N-dimethylcarbamate |

| Standard InChI | InChI=1S/C16H13NO4S/c1-17(2)16(19)20-10-5-6-12-13(8-10)21-14(15(12)18)9-11-4-3-7-22-11/h3-9H,1-2H3/b14-9- |

| Standard InChI Key | UOLDWOMFZFRBGL-ZROIWOOFSA-N |

| SMILES | CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 |

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic transformations:

-

Formation of the Benzofuran Core: The benzofuran ring is synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.

-

Attachment of the Thiophene Moiety: A condensation reaction introduces the thiophenylmethylene group at position 2 of the benzofuran core.

-

Carbamoylation: The dimethylcarbamate group is introduced via reaction with dimethylcarbamoyl chloride under basic conditions.

Reaction Scheme

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Ortho-hydroxyaryl ketones + Acid catalyst | Benzofuran |

| 2 | Thiophene aldehyde + Base | (Z)-Thiophenylmethylene derivative |

| 3 | Dimethylcarbamoyl chloride + Base | Final compound |

Analytical Characterization

The compound's structure can be confirmed using advanced spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals corresponding to aromatic protons in benzofuran and thiophene rings.

-

¹³C NMR: Peaks for carbamate carbonyl and aromatic carbons.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at confirms molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks for carbamate () and aromatic stretching.

-

Antibacterial and Antifungal Potential

The compound's structural features suggest potential antimicrobial activity due to:

-

The electron-rich thiophene ring, which may enhance interactions with microbial enzymes.

-

The benzofuran moiety, known for its bioactivity in related compounds.

Enzyme Inhibition

Docking studies suggest potential as an inhibitor of enzymes such as:

-

Cyclooxygenase (COX) enzymes.

-

Lipoxygenase (LOX) enzymes involved in inflammation pathways.

Pharmaceutical Applications

The compound is a promising lead for developing drugs targeting:

-

Inflammatory diseases (via COX/LOX inhibition).

-

Bacterial infections (as an antimicrobial agent).

Research Directions

Further studies are needed to:

-

Optimize synthesis for higher yields.

-

Conduct in vivo pharmacological evaluations.

-

Explore derivatives with enhanced potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume